2-((3-Bromothiophen-2-yl)methyl)pyrrolidine
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Overview
Description
2-((3-Bromothiophen-2-yl)methyl)pyrrolidine is an organic compound with the molecular formula C9H12BrNS. It features a pyrrolidine ring substituted with a bromothiophene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Bromothiophen-2-yl)methyl)pyrrolidine typically involves the reaction of 3-bromothiophene with pyrrolidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-((3-Bromothiophen-2-yl)methyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromothiophene moiety.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
2-((3-Bromothiophen-2-yl)methyl)pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for drug discovery.
Mechanism of Action
The mechanism of action of 2-((3-Bromothiophen-2-yl)methyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromophenyl)pyrrolidine: This compound features a bromophenyl group instead of a bromothiophene moiety.
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A more complex molecule with multiple bromothiophene groups.
Uniqueness
2-((3-Bromothiophen-2-yl)methyl)pyrrolidine is unique due to the presence of both a pyrrolidine ring and a bromothiophene moiety. This combination imparts specific chemical properties, such as the ability to undergo diverse chemical reactions and interact with various molecular targets. Its structural features make it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C9H12BrNS |
---|---|
Molecular Weight |
246.17 g/mol |
IUPAC Name |
2-[(3-bromothiophen-2-yl)methyl]pyrrolidine |
InChI |
InChI=1S/C9H12BrNS/c10-8-3-5-12-9(8)6-7-2-1-4-11-7/h3,5,7,11H,1-2,4,6H2 |
InChI Key |
PWTPKPSXFSRBMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC2=C(C=CS2)Br |
Origin of Product |
United States |
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